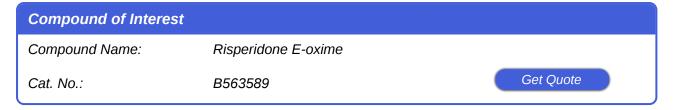


# Application Note: Validated UPLC Method for the Quantification of Risperidone E-oxime

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Risperidone is an atypical antipsychotic medication widely used in the treatment of various psychiatric disorders. During the synthesis of the active pharmaceutical ingredient (API), several process-related impurities can be formed. One such critical impurity is **Risperidone E-oxime**, also identified as Risperidone EP Impurity A.[1] The presence and quantity of this impurity must be carefully controlled to ensure the safety and efficacy of the final drug product. This application note details a validated Ultra-Performance Liquid Chromatography (UPLC) method for the precise and accurate quantification of **Risperidone E-oxime** in bulk drug substances and pharmaceutical formulations. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3][4]

# **Analytical Method**

A stability-indicating UPLC method has been developed to separate and quantify **Risperidone E-oxime** from Risperidone and other related substances. The method utilizes a C18 stationary phase with a gradient elution, providing excellent resolution and sensitivity.

# **Chromatographic Conditions**



Parameter	Specification	
Instrumentation	Waters Acquity UPLC H-Class System or equivalent[5]	
Column	Waters Acquity BEH C18, 100 mm x 2.1 mm, 1.7 $\mu$ m	
Mobile Phase A	2.0 g of Ammonium acetate in 1000 ml of HPLC grade water	
Mobile Phase B	Acetonitrile	
Mobile Phase C	Tetrahydrofuran	
Flow Rate	0.3 mL/min	
Column Temperature	72°C	
UV Detection	260 nm	
Injection Volume	1 μL	
Run Time	Approximately 8 minutes	

# Experimental Protocols Standard Solution Preparation

- Stock Solution (Risperidone E-oxime): Accurately weigh approximately 1.2 mg of Risperidone E-oxime reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a diluent (Mobile Phase A and Methanol in a 90:10 v/v ratio).
- Working Standard Solution: Further dilute the stock solution with the diluent to achieve a final
  concentration suitable for the calibration curve (e.g., in the range of the limit of quantification
  up to 150% of the specification limit for the impurity).

## **Sample Preparation (for Tablets)**

Weigh and finely powder twenty tablets to determine the average tablet weight.



- Transfer a quantity of the powder equivalent to 25 mg of Risperidone into a 100 mL volumetric flask.
- Add approximately 65 mL of a diluting agent (e.g., Water:Acetonitrile 50:50) and sonicate for 45 minutes to ensure complete dissolution.
- Make up the volume to the mark with the diluting agent.
- Filter the solution through a 0.22 µm nylon syringe filter before injection.

# **Method Validation Summary**

The analytical method was validated according to ICH guidelines to demonstrate its suitability for the intended purpose.

## **Specificity**

The method demonstrated excellent specificity. The diluent and placebo samples showed no interfering peaks at the retention times of Risperidone and **Risperidone E-oxime**. The peak purity of the analyte was confirmed, indicating the method's ability to assess the analyte in the presence of other components.

# Linearity

The linearity of the method was established by analyzing a series of diluted standard solutions.

Analyte	Range (μg/mL)	Regression Equation	Correlation Coefficient (r²)
Risperidone E-oxime	0.1 - 1.5	y = 35380x - 323.8	> 0.999

# Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The sensitivity of the method was determined by establishing the LOD and LOQ.



Parameter	Risperidone E-oxime (μg/mL)	
LOD	~0.03	
LOQ	0.1	

# **Accuracy**

Accuracy was determined by performing recovery studies at different concentration levels.

Spiked Level	Mean Recovery (%)	Acceptance Criteria (%)
LOQ	97.51	85.0 - 115.0
100%	99.61	98.0 - 102.0
150%	101.10	98.0 - 102.0

#### **Precision**

The precision of the method was evaluated by repeatability (intra-day) and intermediate precision (inter-day) studies.

Precision Type	Analyte	RSD (%)	Acceptance Criteria (%)
Repeatability	Risperidone E-oxime	< 2.0	≤ 5.0
Intermediate Precision	Risperidone E-oxime	< 2.0	≤ 5.0

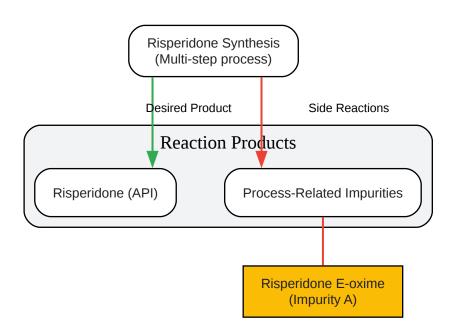
# **Diagrams**





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Caption: Workflow for the quantification of **Risperidone E-oxime**.



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Caption: Formation of **Risperidone E-oxime** as a process-related impurity.

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